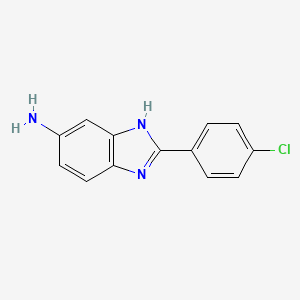
4-Isopropylidene-3-methyl-4h-isoxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylidene-3-methyl-4H-isoxazol-5-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylidene-3-methyl-4H-isoxazol-5-one typically involves a multicomponent reaction between β-ketoester, hydroxylamine, and aromatic aldehydes under mild conditions . This reaction can be carried out using various catalysts, including metal-free catalysts, to promote eco-friendly synthesis . Photochemical synthesis methods have also been explored, where intermediate radical formation plays a crucial role .
Industrial Production Methods
Industrial production of this compound often employs continuous flow photochemical synthesis, which allows for efficient and scalable production . This method ensures consistent product quality and minimizes waste generation, making it a preferred choice for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
4-Isopropylidene-3-methyl-4H-isoxazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Isopropylidene-3-methyl-4H-isoxazol-5-one has a wide range of applications in scientific research :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Isopropylidene-3-methyl-4H-isoxazol-5-one involves its interaction with specific molecular targets and pathways . The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Isopropylidene-3-methyl-4H-isoxazol-5-one can be compared with other isoxazole derivatives :
3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones: These compounds have similar structures but differ in their substituents, leading to variations in their chemical and biological properties.
3,5-Disubstituted isoxazoles: These compounds have different substitution patterns, affecting their stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-methyl-4-propan-2-ylidene-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4(2)6-5(3)8-10-7(6)9/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWYPLKVKORFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C1=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione](/img/structure/B7765294.png)



![(5E)-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B7765311.png)

![2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione](/img/structure/B7765320.png)
![2-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]indene-1,3-dione](/img/structure/B7765321.png)
![2-[1-(pyridin-4-ylmethylamino)ethylidene]indene-1,3-dione](/img/structure/B7765326.png)


![7-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7765362.png)
